Anominine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

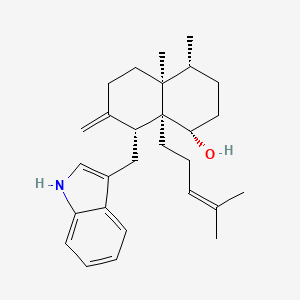

Anominine is an indole diterpenoid compound isolated from the sclerotia of the fungus Aspergillus nomius. It is structurally related to aflavinines and has been shown to possess significant biological activities, including antiviral, anticancer, and insecticidal properties .

准备方法

Synthetic Routes and Reaction Conditions: The total synthesis of anominine has been achieved through various synthetic routes. One notable method involves the Hajos-Parrish cyclization, which is a landmark in the asymmetric construction of polycarbocyclic natural products. This method uses a proline-mediated intramolecular aldol condensation to achieve high enantiomeric excess . Another method involves the use of an optimized catalyst for enantioselective Robinson annulation, followed by a series of chemoselective transformations .

Industrial Production Methods: Most of the synthetic routes are developed in academic settings and involve multiple steps with specific reaction conditions .

化学反应分析

Types of Reactions: Anominine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Substitution: Substitution reactions can be carried out using reagents like Eschenmoser salt for alkylation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with IBX yields an enone, while reduction with Pd/C results in the corresponding reduced product .

科学研究应用

Total Synthesis of Anominine

The total synthesis of this compound has been a significant focus in organic chemistry due to its complex structure. The first successful synthesis was reported in 2010, utilizing an organocatalytic method that allowed for efficient construction of the bicyclic core of the molecule. This synthesis involved several key steps, including:

- Asymmetric Synthesis : The use of organocatalysts facilitated the creation of Wieland-Miescher ketone building blocks.

- Selenoxide Rearrangement : An unusual [2,3]-sigmatropic rearrangement was employed to achieve stereochemical control.

- Indole Coupling : A zirconium chloride-catalyzed indole coupling was pivotal in constructing the indole framework necessary for this compound's structure .

Biological Activities

This compound exhibits a range of biological activities that underline its potential as a therapeutic agent:

- Antitumor Properties : Research indicates that this compound has cytotoxic effects against various cancer cell lines, including HepG2 cells with an IC50 value of 2.57 µM. This suggests its potential utility in cancer treatment strategies .

- Antibiotic Activity : In studies assessing antibiotic efficacy, this compound demonstrated notable activity against Bacillus subtilis, highlighting its relevance in antimicrobial research .

Medicinal Chemistry Applications

The structural characteristics of this compound make it a candidate for further exploration in medicinal chemistry:

- Precursor for Related Compounds : this compound is posited to be a precursor for other bioactive compounds such as tubingensins and aspernomine, which are also derived from Aspergillus species .

- Mechanistic Studies : Understanding the biosynthesis pathways involving this compound could lead to the development of novel therapeutic agents by modifying its structure to enhance efficacy and reduce toxicity .

Case Studies and Research Findings

Several studies have documented the applications and implications of this compound:

作用机制

The mechanism of action of anominine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells and viruses . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interfere with the STAT3 signaling pathway, which is involved in cell proliferation and survival .

相似化合物的比较

Aflavinines: These compounds are also isolated from Aspergillus species and share a similar indole diterpenoid structure.

Uniqueness: this compound’s uniqueness lies in its specific structural features, such as the presence of a highly congested decalin ring system with multiple stereocenters. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for synthetic and biological studies .

生物活性

Anominine is a naturally occurring compound classified as an indole diterpenoid, primarily derived from fungal sources. Its unique structure and biological properties have garnered significant interest in the fields of organic chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, and potential applications.

Chemical Structure and Synthesis

This compound's structure is characterized by a complex arrangement of carbon rings and functional groups, which contribute to its biological activity. The total synthesis of this compound has been achieved through various methodologies, showcasing its intricate chemical architecture.

- Synthesis Approaches :

- A notable synthetic route involves the use of proline/BINOL derivatives for asymmetric Robinson annulation, leading to high yields and enantiomeric excess .

- Another approach employs a tandem intramolecular Diels-Alder reaction under Lewis acid conditions to construct the core structure efficiently .

| Synthesis Method | Description | Yield |

|---|---|---|

| Proline/BINOL Derivative | Asymmetric Robinson annulation | High |

| Lewis Acid Tandem Diels-Alder | Cyclo-addition with alkynone | Moderate |

Biological Activities

This compound exhibits a range of biological activities, making it a subject of extensive research. Key findings related to its biological properties include:

- Antiviral Activity : this compound has shown promising antiviral effects against various viral strains, indicating its potential as a therapeutic agent in virology .

- Anticancer Properties : Studies have demonstrated that this compound possesses anticancer activity, particularly against certain types of cancer cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .

- Insecticidal Effects : The compound has also been noted for its insecticidal properties, suggesting potential applications in agricultural pest control .

Case Studies

- Antiviral Research :

- Anticancer Studies :

- Insecticidal Applications :

属性

分子式 |

C28H39NO |

|---|---|

分子量 |

405.6 g/mol |

IUPAC 名称 |

(1S,4R,4aS,8R,8aS)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol |

InChI |

InChI=1S/C28H39NO/c1-19(2)9-8-15-28-24(17-22-18-29-25-11-7-6-10-23(22)25)20(3)14-16-27(28,5)21(4)12-13-26(28)30/h6-7,9-11,18,21,24,26,29-30H,3,8,12-17H2,1-2,4-5H3/t21-,24-,26+,27+,28-/m1/s1 |

InChI 键 |

BSSPRCKKWJRAJZ-LSKARBNJSA-N |

手性 SMILES |

C[C@@H]1CC[C@@H]([C@@]2([C@]1(CCC(=C)[C@H]2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O |

规范 SMILES |

CC1CCC(C2(C1(CCC(=C)C2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O |

同义词 |

nominine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。